N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Compounds with similar pyrrolo[2,3-d]pyrimidine structures have been reported to inhibit various kinases . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit CDK2 , a kinase involved in cell cycle regulation .
Mode of Action
Based on the behavior of similar compounds, it can be hypothesized that nsc673093 might interact with its target kinase, inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors like nsc673093 typically affect pathways related to cell proliferation and survival . For instance, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
These properties include absorption, distribution, metabolism, and excretion, all of which can influence the compound’s ability to reach its target and exert its effects .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines . Therefore, it is possible that NSC673093 might have similar effects.
Preparation Methods
The synthesis of N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution: The intermediate product is then subjected to substitution reactions to introduce the methylsulfanyl group.
Final Steps: The final product is obtained through further purification and characterization steps.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow chemistry techniques to enhance safety and efficiency .
Chemical Reactions Analysis
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or other functional groups using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Antitubercular Agents: Derivatives of pyrrolo[2,3-d]pyrimidine have been studied for their activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.
Drug Discovery: The compound is used in structure-based drug design to develop inhibitors targeting specific enzymes and pathways involved in diseases.
Comparison with Similar Compounds
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity with a MIC90 value of 0.488 µM.
N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: A selective inhibitor targeting both CDK4/9 and HDAC1, highlighting its potential in cancer therapy.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-17-12-15-10-9(6-7-13-10)11(16-12)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKLHFSEYWNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420198 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54532-49-9 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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